Levodopa isopropyl ester
Overview
Description
Levodopa isopropyl ester is a derivative of levodopa, a well-known precursor to dopamine. This compound is of significant interest due to its potential applications in the treatment of Parkinson’s disease. This compound is designed to enhance the bioavailability and stability of levodopa, facilitating its transport across the blood-brain barrier and improving its therapeutic efficacy.
Mechanism of Action
Target of Action
Levodopa isopropyl ester, like its parent compound levodopa, primarily targets the dopaminergic neurons in the brain . These neurons play a crucial role in regulating movement and coordination. In conditions such as Parkinson’s disease, there is a significant loss of these neurons, leading to a decrease in dopamine levels .
Mode of Action
This compound is a prodrug of dopamine, meaning it is metabolized into dopamine once it crosses the blood-brain barrier . It is generally administered with a dopa decarboxylase inhibitor like carbidopa to prevent metabolism until after it has crossed the blood-brain barrier . Once past the blood-brain barrier, this compound is metabolized to dopamine and supplements the low endogenous levels of dopamine to treat symptoms of Parkinson’s .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the dopamine synthesis pathway . This compound, once it crosses the blood-brain barrier, is converted into dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) . This supplemental dopamine then performs the role that endogenous dopamine cannot due to decreased natural concentrations, stimulating dopaminergic receptors .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound, like levodopa, is absorbed in the small intestine and travels to the brain via the circulatory system . It is then metabolized into dopamine by AADC . The exact pharmacokinetic properties of this compound, including its bioavailability and half-life, are currently under investigation .
Result of Action
The primary result of the action of this compound is an increase in dopamine levels in the brain, which helps to alleviate the symptoms of Parkinson’s disease . By increasing dopamine levels, this compound helps to restore the balance between dopamine and other neurotransmitters, improving motor function and reducing symptoms such as tremors, stiffness, and bradykinesia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of this compound, potentially leading to fluctuations in its plasma concentration . Additionally, the stability of this compound can be affected by temperature, with studies indicating that levodopa is stable in plasma at room temperature for 1-7 hours
Biochemical Analysis
Biochemical Properties
Levodopa isopropyl ester, like its parent compound levodopa, is involved in biochemical reactions related to the synthesis of dopamine . It is metabolized by aromatic amino acid decarboxylase (AADC) enzymes in the brain to produce dopamine . The interactions between this compound and these enzymes are crucial for its function .
Cellular Effects
The effects of this compound on cells are primarily related to its role in dopamine production . Dopamine is a neurotransmitter that influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By increasing dopamine levels, this compound can influence these processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to dopamine. This process is facilitated by the enzyme AADC . The resulting dopamine can then bind to dopamine receptors, influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Factors such as the compound’s stability, degradation, and long-term effects on cellular function can influence these temporal changes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Higher doses can lead to more pronounced effects, but may also result in toxic or adverse effects .
Metabolic Pathways
This compound is involved in the metabolic pathway for the synthesis of dopamine . This pathway involves the interaction of this compound with enzymes such as AADC .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner similar to levodopa . It can interact with various transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is likely to be similar to that of levodopa, given their structural similarities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of levodopa isopropyl ester typically involves the esterification of levodopa with isopropanol. One common method includes the use of enzymatic catalysis, where tyrosinase and α-chymotrypsin are employed. The process involves two main steps: ortho-hydroxylation and transesterification .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar enzymatic methods. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity organic solvents and controlled reaction environments are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Levodopa isopropyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are important intermediates in the metabolic pathways of levodopa.
Reduction: This reaction can convert the ester back to its parent alcohol form.
Substitution: This reaction can involve the replacement of the isopropyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include quinones, alcohols, and substituted derivatives of levodopa .
Scientific Research Applications
Levodopa isopropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: It serves as a tool to investigate the metabolic pathways of levodopa and its derivatives.
Medicine: It is explored for its potential to improve the treatment of Parkinson’s disease by enhancing the bioavailability of levodopa.
Industry: It is used in the development of new drug formulations and delivery systems.
Comparison with Similar Compounds
- Levodopa methyl ester
- Levodopa ethyl ester
- Levodopa butyl ester
Comparison: Levodopa isopropyl ester is unique in its balance of lipophilicity and stability, which enhances its ability to cross the blood-brain barrier compared to other esters. This makes it a promising candidate for improving the therapeutic outcomes of levodopa treatment .
Properties
IUPAC Name |
propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-7(2)17-12(16)9(13)5-8-3-4-10(14)11(15)6-8/h3-4,6-7,9,14-15H,5,13H2,1-2H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALMBBJHULTYQU-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149207 | |
Record name | Levodopa isopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110301-07-0 | |
Record name | Levodopa isopropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110301070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levodopa isopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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